molecular formula C11H7F3N2O4S B3265045 Ethyl 5-nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate CAS No. 40160-45-0

Ethyl 5-nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate

Cat. No.: B3265045
CAS No.: 40160-45-0
M. Wt: 320.25 g/mol
InChI Key: SOKQOUXISAXWBP-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate is a complex organic compound characterized by its nitro group, trifluoromethyl group, and benzo[d]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate typically involves multiple steps, starting with the construction of the benzo[d]thiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form the thiazole ring, followed by nitration and trifluoromethylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Alkylated derivatives.

Scientific Research Applications

Ethyl 5-nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound's biological activity can be explored for potential therapeutic uses.

  • Medicine: It may be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 5-nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, the nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethyl group can enhance the compound's lipophilicity, affecting its ability to penetrate cell membranes.

Comparison with Similar Compounds

Ethyl 5-nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate can be compared to other similar compounds, such as:

  • Ethyl 5-nitrobenzo[d]thiazole-2-carboxylate: Lacks the trifluoromethyl group.

  • Ethyl 7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate: Lacks the nitro group.

  • Ethyl 5-nitro-7-(chloromethyl)benzo[d]thiazole-2-carboxylate: Contains a chloromethyl group instead of trifluoromethyl.

These comparisons highlight the unique properties conferred by the trifluoromethyl group and the nitro group, which can significantly impact the compound's reactivity and biological activity.

Properties

IUPAC Name

ethyl 5-nitro-7-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O4S/c1-2-20-10(17)9-15-7-4-5(16(18)19)3-6(8(7)21-9)11(12,13)14/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKQOUXISAXWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC(=CC(=C2S1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001148459
Record name 2-Benzothiazolecarboxylic acid, 5-nitro-7-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001148459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40160-45-0
Record name 2-Benzothiazolecarboxylic acid, 5-nitro-7-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40160-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzothiazolecarboxylic acid, 5-nitro-7-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001148459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate
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